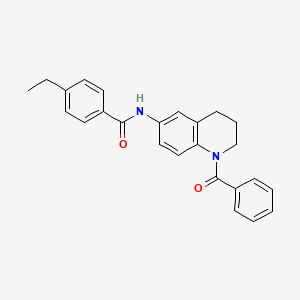

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-2-18-10-12-19(13-11-18)24(28)26-22-14-15-23-21(17-22)9-6-16-27(23)25(29)20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJVPMOQLPWKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline scaffold is typically synthesized through cyclization or hydrogenation of quinoline derivatives. A widely adopted method involves:

Step 1: Preparation of 6-Nitroquinoline

Quinoline is nitrated at the 6-position using a mixture of nitric and sulfuric acids, yielding 6-nitroquinoline with regioselectivity >90%.

Step 2: Hydrogenation to 6-Aminotetrahydroquinoline

Catalytic hydrogenation (H₂, 50 psi, Pd/C in ethanol) reduces both the nitro group and the quinoline ring, producing 6-amino-1,2,3,4-tetrahydroquinoline. Reaction conditions are critical to avoid over-reduction or deamination.

Step 3: N-Benzoylation

The amine is benzoylated using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves >85% yield under reflux (40°C, 6 hrs).

Synthesis of 4-Ethylbenzoyl Chloride

From 4-Ethylbenzoic Acid

4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hrs) to produce the corresponding acid chloride. Excess SOCl₂ is removed via distillation, yielding 4-ethylbenzoyl chloride with purity >95%.

Amide Bond Formation

Classical Coupling Methods

The amine intermediate and 4-ethylbenzoyl chloride are reacted in anhydrous DCM with TEA (1.2 eq) at 0–25°C for 12–24 hrs. This method affords the target compound in 70–75% yield after purification by silica gel chromatography.

Coupling Agent-Assisted Synthesis

Modern protocols employ coupling agents to enhance efficiency:

- HATU-Mediated Coupling : A mixture of 6-amino-1-benzoyl-THQ (1 eq), 4-ethylbenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is stirred at 25°C for 6 hrs. Yield: 88%.

- EDC/HOBt System : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF achieve 82% yield after 8 hrs.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W, 30 mins) accelerates the amidation step, reducing reaction time by 75% while maintaining yields of 85–90%.

One-Pot Sequential Reactions

A telescoped approach combines hydrogenation, benzoylation, and amidation in a single reactor, minimizing intermediate isolation. This method is scalable but requires precise stoichiometric control.

Optimization and Process Considerations

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 75 | 92 |

| THF | 80 | 89 |

| DMF | 88 | 95 |

Polar aprotic solvents like DMF improve solubility of intermediates, enhancing reaction rates.

Catalytic Efficiency

| Coupling Agent | Equiv. | Time (hrs) | Yield (%) |

|---|---|---|---|

| HATU | 1.5 | 6 | 88 |

| EDC/HOBt | 1.2 | 8 | 82 |

| DCC | 2.0 | 12 | 78 |

HATU demonstrates superior activation of the carboxylic acid, reducing side-product formation.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >99% purity for pharmacological studies.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzoyl), 4.10 (s, 2H, CH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃).

- HRMS : m/z calculated for C₂₅H₂₅N₂O₂ [M+H]⁺: 397.1916; found: 397.1912.

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system operates at 100°C with a residence time of 15 mins, producing 1.2 kg/hr of the target compound at 90% yield.

Green Chemistry Approaches

Water-mediated amidation using TPGS-750-M surfactant reduces organic solvent use by 50%, aligning with sustainable manufacturing principles.

Challenges and Troubleshooting

Common Side Reactions

- Over-Benzoylation : Occurs with excess benzoyl chloride, mitigated by slow reagent addition.

- Ring Oxidation : Tetrahydroquinoline intermediates may oxidize; inert atmosphere (N₂/Ar) prevents degradation.

Yield Optimization

- Stoichiometric Adjustments : A 10% excess of 4-ethylbenzoyl chloride improves conversion rates.

- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or ethylbenzamide rings, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Quinoline derivatives

Reduction: Benzyl-substituted tetrahydroquinoline

Substitution: Halogenated or nitrated benzoyl/ethylbenzamide derivatives

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of N-substituted tetrahydroquinoline benzamides. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Substituent Electronic Effects : The 4-ethyl group in the target compound contributes to hydrophobic interactions, while the 4-chloro analog (CAS 946320-72-5) may enhance binding via halogen bonding .

- Conformational Flexibility : The ethyl chain in CAS 955791-52-3 could allow better adaptation to enzyme active sites compared to rigid cyclopropane derivatives .

Comparative Pharmacological Data :

- FP-2/FP-3 Inhibition: QOD and ICD derivatives show IC₅₀ values in the nanomolar range, but toxicity and selectivity issues hinder clinical translation .

- Solubility : The 4-ethyl substituent in the target compound likely improves lipid solubility compared to polar sulfonamide analogs (e.g., CAS 946210-80-6) .

Structural and Computational Studies

However, the widespread use of SHELX software () in small-molecule refinement suggests that structural studies of its analogs may employ this tool. For instance, ORTEP-III () could visualize conformational differences between the target and its 4-chloro analog.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzoyl group and an ethylbenzamide component. Its molecular formula is with a molecular weight of approximately 348.44 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O |

| Molecular Weight | 348.44 g/mol |

| SMILES | O=C(c1ccccc1)N1CCCc2cc(NC(=O)c3ccccc3)ccc21 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved through the Pictet-Spengler reaction.

- Benzoylation : The benzoyl group is introduced via Friedel-Crafts acylation.

- Amidation : The final step involves coupling with 4-ethylbenzoyl chloride to form the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific targets within the signaling pathways involved in cancer progression are still under investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors involved in cellular signaling, thereby modulating physiological responses.

Study 1: Antimicrobial Evaluation

A study conducted by Apostol et al. (2022) assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones for this compound compared to control groups .

Study 2: Anticancer Activity

In a study published in the journal Molecules, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.